molecular formula C14H17ClFNO4 B12955030 Ethyl 6-((tert-butoxycarbonyl)amino)-3-chloro-2-fluorobenzoate

Ethyl 6-((tert-butoxycarbonyl)amino)-3-chloro-2-fluorobenzoate

Cat. No.: B12955030
M. Wt: 317.74 g/mol
InChI Key: CTJFFRJLZIUBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-((tert-butoxycarbonyl)amino)-3-chloro-2-fluorobenzoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-((tert-butoxycarbonyl)amino)-3-chloro-2-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine derivative .

Scientific Research Applications

Ethyl 6-((tert-butoxycarbonyl)amino)-3-chloro-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 6-((tert-butoxycarbonyl)amino)-3-chloro-2-fluorobenzoate involves its reactivity as a protected amine. The Boc group stabilizes the amine, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in further chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C14H17ClFNO4

Molecular Weight

317.74 g/mol

IUPAC Name

ethyl 3-chloro-2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

InChI

InChI=1S/C14H17ClFNO4/c1-5-20-12(18)10-9(7-6-8(15)11(10)16)17-13(19)21-14(2,3)4/h6-7H,5H2,1-4H3,(H,17,19)

InChI Key

CTJFFRJLZIUBDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.